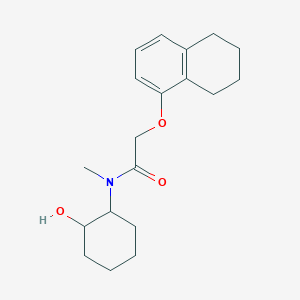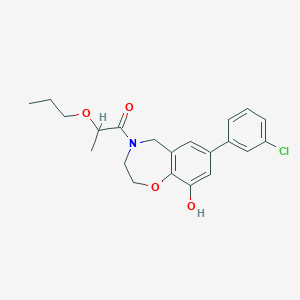![molecular formula C16H16N4O2 B5369724 methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMB is a member of the biimidazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. This compound has also been shown to modulate various signaling pathways involved in neurodegeneration, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research of methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate. One potential direction is the development of this compound-based anticancer drugs, which could be used to treat various types of cancer. Another potential direction is the development of this compound-based antibiotics, which could be used to treat bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the field of neurodegenerative diseases.
Synthesemethoden
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate can be synthesized through a multistep process involving the reaction of 4-bromomethylbenzoic acid with 5-methyl-1H,3'H-2,4'-biimidazole in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, this compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)9-12-3-5-13(6-4-12)16(21)22-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOJVBDRQKTNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)
![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)